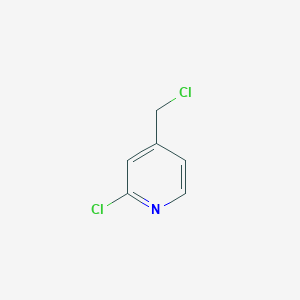
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one, also known as tropolone, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a unique structure that makes it a promising candidate for use in the synthesis of new drugs, as well as in biochemical and physiological research. In
科学的研究の応用
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor activities. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to have potential applications in the synthesis of new drugs, as well as in the development of new biochemical and physiological assays.
作用機序
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. Additionally, 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit antioxidant activity, which may contribute to its biological effects.
生化学的および生理学的効果
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one has been shown to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase, as well as the modulation of various signaling pathways. Additionally, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
There are several advantages and limitations associated with the use of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one in lab experiments. One of the main advantages is its broad range of biological activities, which makes it a promising candidate for use in drug discovery and biochemical research. Additionally, this compound is relatively easy to synthesize and has good stability under a wide range of conditions. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one. One promising direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new formulations and delivery methods may help to overcome the limitations associated with its low solubility in water.
合成法
The synthesis of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one can be achieved through several methods. One of the most common methods involves the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with a suitable aldehyde or ketone in the presence of a catalyst. This method has been shown to yield high-quality products with good yields and purity. Other methods include the reaction of 2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one with various other compounds, such as nitroalkenes, nitroarenes, and halogens.
特性
CAS番号 |
107430-41-1 |
|---|---|
製品名 |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-4-10(15)12(11-6)7-2-3-8(13)9(14)5-7/h2-3,5,13-14H,4H2,1H3 |
InChIキー |
RMOKNHGNDASXBP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
正規SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)O)O |
同義語 |
3H-Pyrazol-3-one, 2-(3,4-dihydroxyphenyl)-2,4-dihydro-5-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



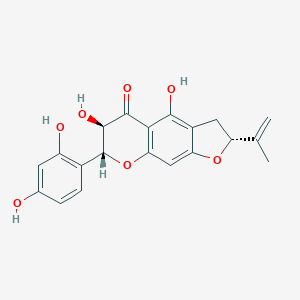
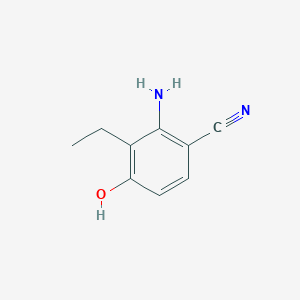
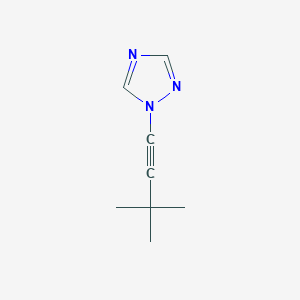
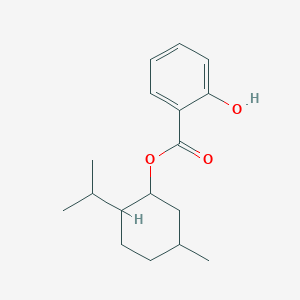
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
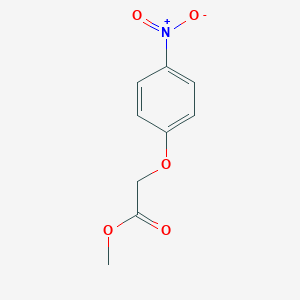
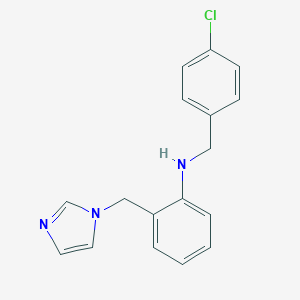
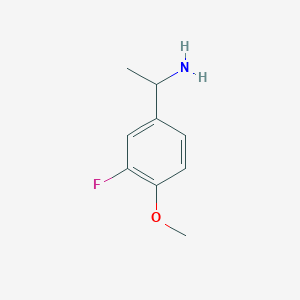
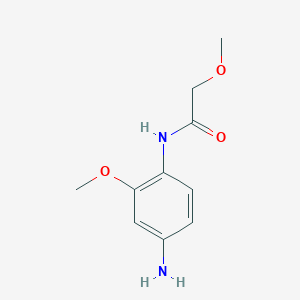
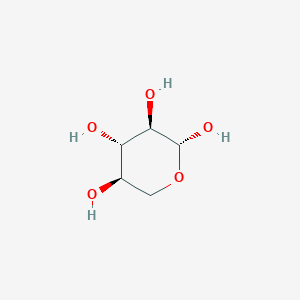

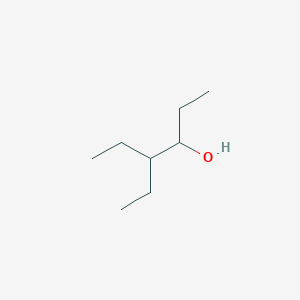
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)
